molecular formula C8H16O3 B14898689 4-Methoxyheptanoic acid

4-Methoxyheptanoic acid

Cat. No.: B14898689
M. Wt: 160.21 g/mol
InChI Key: FMINOTBXFHCYSD-UHFFFAOYSA-N
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Description

4-Methoxyheptanoic acid is an organic compound with the molecular formula C8H16O3 It is a derivative of heptanoic acid, where a methoxy group is attached to the fourth carbon atom of the heptanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyheptanoic acid can be achieved through several methods. One common approach involves the reaction of heptanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the formation of the methoxy group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of a continuous flow reactor, where heptanoic acid and methanol are continuously fed into the reactor along with a catalyst. This method ensures a consistent and high-yield production of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid group, resulting in the formation of 4-carboxyheptanoic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 4-methoxyheptanol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: 4-Carboxyheptanoic acid

    Reduction: 4-Methoxyheptanol

    Substitution: 4-Haloheptanoic acids

Scientific Research Applications

4-Methoxyheptanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 4-Methoxyheptanoic acid involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

    4-Methoxybenzoic acid: Similar in structure but with a benzene ring instead of a heptanoic acid chain.

    4-Methoxyphenylacetic acid: Contains a phenyl group instead of a heptanoic acid chain.

    4-Methoxyhexanoic acid: Similar structure but with one less carbon atom in the chain.

Uniqueness: 4-Methoxyheptanoic acid is unique due to its specific chain length and the position of the methoxy group. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

4-methoxyheptanoic acid

InChI

InChI=1S/C8H16O3/c1-3-4-7(11-2)5-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)

InChI Key

FMINOTBXFHCYSD-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC(=O)O)OC

Origin of Product

United States

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